5,7,8-Trifluoroisoquinoline-1-carboxylic acid
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Overview
Description
5,7,8-Trifluoroisoquinoline-1-carboxylic acid is a fluorinated derivative of isoquinoline, a heterocyclic aromatic organic compound. The incorporation of fluorine atoms into the isoquinoline structure enhances its chemical properties, making it a valuable compound in various scientific and industrial applications. This compound is known for its stability and unique reactivity, which are attributed to the presence of fluorine atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,7,8-Trifluoroisoquinoline-1-carboxylic acid typically involves the introduction of fluorine atoms into the isoquinoline ring. One common method is the nucleophilic substitution of halogen atoms in the isoquinoline precursor with fluorine. This can be achieved using reagents such as potassium fluoride or cesium fluoride under specific reaction conditions .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, starting from readily available raw materials. The process often includes steps such as halogenation, cyclization, and fluorination, followed by purification to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 5,7,8-Trifluoroisoquinoline-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products: The major products formed from these reactions include various substituted isoquinoline derivatives, which can be further utilized in different applications .
Scientific Research Applications
5,7,8-Trifluoroisoquinoline-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying enzyme interactions and biological pathways.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5,7,8-Trifluoroisoquinoline-1-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The presence of fluorine atoms enhances the compound’s binding affinity and selectivity towards these targets. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to desired biological effects .
Comparison with Similar Compounds
5,6,7,8-Tetrachloroquinoline: A chlorinated derivative with different reactivity and applications.
7-Fluoro-4-chloroquinoline: Another fluorinated quinoline with distinct properties.
6,7-Difluoro-5,8-dichloroquinoline: A compound with multiple halogen substitutions.
Uniqueness: 5,7,8-Trifluoroisoquinoline-1-carboxylic acid is unique due to the specific positioning of fluorine atoms, which imparts distinct chemical and biological properties. This makes it a valuable compound for specialized applications in various fields .
Properties
Molecular Formula |
C10H4F3NO2 |
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Molecular Weight |
227.14 g/mol |
IUPAC Name |
5,7,8-trifluoroisoquinoline-1-carboxylic acid |
InChI |
InChI=1S/C10H4F3NO2/c11-5-3-6(12)8(13)7-4(5)1-2-14-9(7)10(15)16/h1-3H,(H,15,16) |
InChI Key |
YNLJFCKSSWYCCN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C2=C1C(=CC(=C2F)F)F)C(=O)O |
Origin of Product |
United States |
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